N,N-DI-(M-Trifluoromethylphenyl)urea
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Overview
Description
N,N-DI-(M-Trifluoromethylphenyl)urea is a chemical compound with the molecular formula C15H10F6N2O and a molecular weight of 348.2431 g/mol It is characterized by the presence of two trifluoromethylphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DI-(M-Trifluoromethylphenyl)urea typically involves the reaction of m-trifluoromethylaniline with phosgene or a phosgene equivalent, followed by the addition of another equivalent of m-trifluoromethylaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-DI-(M-Trifluoromethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-DI-(M-Trifluoromethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-DI-(M-Trifluoromethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it an effective inhibitor or modulator of target proteins. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .
Comparison with Similar Compounds
- N,N-DI-(M-Trifluoromethylphenyl)carbamate
- N,N-DI-(M-Trifluoromethylphenyl)thiourea
- N,N-DI-(M-Trifluoromethylphenyl)guanidine
Comparison: N,N-DI-(M-Trifluoromethylphenyl)urea is unique due to its urea moiety, which provides specific hydrogen bonding capabilities and stability. Compared to its carbamate and thiourea analogs, the urea derivative exhibits different reactivity and binding properties, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
1,1-bis[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)23(13(22)24)12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUBEZZGYZFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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